Cas no 1806705-62-3 (Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate)
Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate
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- Inchi: 1S/C14H17ClO3/c1-4-18-13(16)8-11-7-9(2)5-6-12(11)14(17)10(3)15/h5-7,10H,4,8H2,1-3H3
- InChI Key: NTVZWNRIPDPGEC-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1C=CC(C)=CC=1CC(=O)OCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 303
- XLogP3: 3.1
- Topological Polar Surface Area: 43.4
Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005789-250mg |
Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate |
1806705-62-3 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
| Alichem | A010005789-500mg |
Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate |
1806705-62-3 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
| Alichem | A010005789-1g |
Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate |
1806705-62-3 | 97% | 1g |
1,579.40 USD | 2021-07-06 |
Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate
Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate (CAS No. 1806705-62-3): A Comprehensive Overview
Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate, identified by its CAS number 1806705-62-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, featuring a complex molecular structure, has garnered attention due to its potential applications in various scientific domains. The presence of both acetyl and ester functional groups, along with a chlorinated side chain, makes it a versatile intermediate in synthetic chemistry and drug development.
The molecular formula of Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate can be expressed as C13H17ClO4. This structure includes a phenyl ring substituted with a methyl group at the 5-position and an acetoxypropionic acid esterified at the 2-position. The chloropropanoyl moiety introduces reactivity that can be exploited in further synthetic transformations, making this compound a valuable building block for more complex molecules.
In recent years, there has been growing interest in the development of novel pharmaceutical agents that leverage unique structural motifs to achieve therapeutic efficacy. Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate has been explored as a precursor in the synthesis of various bioactive compounds. Its structural features suggest potential applications in the design of molecules targeting neurological disorders, inflammation, and metabolic diseases.
One of the most compelling aspects of Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate is its role in medicinal chemistry. Researchers have utilized this compound to develop new analogs with enhanced pharmacological properties. For instance, derivatives of this molecule have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and other chronic diseases. The chlorinated propanoyl group provides a handle for further functionalization, allowing chemists to tailor the compound's reactivity and biological activity.
The synthesis of Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate involves multi-step organic reactions that highlight the compound's synthetic utility. Key steps include the chlorination of propionic acid derivatives followed by esterification with methyl phenyl acetate. These reactions showcase the compound's versatility as an intermediate and demonstrate its importance in industrial-scale chemical processes.
Recent advancements in computational chemistry have further enhanced the understanding of Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate's properties. Molecular modeling studies have provided insights into its interactions with biological targets, which are essential for drug design. These studies have revealed that the compound can bind to specific enzymes and receptors, suggesting its potential as a lead compound in therapeutic development.
The pharmaceutical industry has taken note of Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate's promising characteristics. Several companies have initiated programs to explore its applications in drug discovery. By leveraging cutting-edge synthetic methods and biotechnological tools, researchers aim to develop novel therapeutics that address unmet medical needs. The compound's unique structural features make it an attractive candidate for further investigation.
In addition to its pharmaceutical applications, Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate has shown potential in agrochemical research. Its derivatives have been tested for their efficacy as plant growth regulators and pest control agents. The ability to modify its molecular structure allows scientists to fine-tune its properties for specific agricultural uses.
The safety and environmental impact of Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate are also areas of active interest. Regulatory agencies require thorough evaluation of such compounds to ensure their safe use in various applications. Studies on its biodegradability and toxicity have provided valuable data for risk assessment and environmental management.
Future research directions for Ethyl 2-(2-chloropropanoyl)-5-methylphenylacetate include exploring new synthetic pathways and expanding its applications in drug discovery. Collaborative efforts between academia and industry are expected to yield innovative solutions that harness the full potential of this compound. As our understanding of molecular interactions grows, so too will the opportunities for developing novel therapeutic agents based on this versatile intermediate.
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